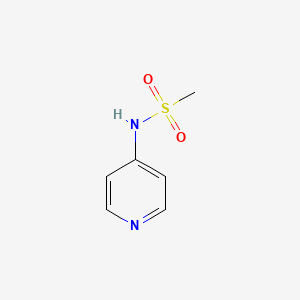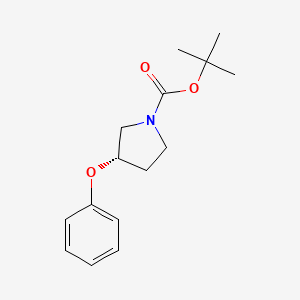
2-Hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid: is an organic compound belonging to the class of aromatic alpha-hydroxy acids It is structurally characterized by a benzene ring substituted with two methyl groups, a hydroxyl group, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid typically involves the condensation of appropriately substituted benzaldehydes with glyoxylic acid. The reaction is usually carried out under basic conditions, often using sodium hydroxide as a catalyst. The reaction mixture is then subjected to acidification to precipitate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reaction time. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are employed to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: 2-Hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Formation of 3,5-dimethyl-4-oxomandelic acid.
Reduction: Formation of 3,5-dimethyl-4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: 2-Hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interaction with enzymes. It is also used as a model compound to study the behavior of similar aromatic acids in biological systems.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antibacterial and antioxidant activities. It is also investigated for its role in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, flavors, and fragrances. Its derivatives are employed in the formulation of cosmetic products due to their beneficial properties.
作用机制
The mechanism of action of 2-Hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxylic acid groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound can modulate enzyme activity, influence metabolic pathways, and exhibit antioxidant properties by scavenging free radicals.
相似化合物的比较
Mandelic Acid: A structurally similar compound with a single hydroxyl group on the benzene ring. It is widely used in cosmetics and pharmaceuticals.
4-Hydroxymandelic Acid: Another derivative with a hydroxyl group at the para position. It is used in the synthesis of atenolol, a beta-blocker medication.
3,4-Dihydroxymandelic Acid: Contains two hydroxyl groups on the benzene ring. It is a metabolite of catecholamines and is studied for its role in neurotransmitter metabolism.
Uniqueness: 2-Hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid is unique due to the presence of two methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other mandelic acid derivatives and contributes to its specific applications in various fields.
属性
CAS 编号 |
100304-49-2 |
|---|---|
分子式 |
C10H12O4 |
分子量 |
196.20 g/mol |
IUPAC 名称 |
2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C10H12O4/c1-5-3-7(9(12)10(13)14)4-6(2)8(5)11/h3-4,9,11-12H,1-2H3,(H,13,14) |
InChI 键 |
RZEFQGHPKYOLKG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)C)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(2-Acetylamino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B8697745.png)


![Methyl 2-([(1r)-1-phenylethyl]amino)acetate](/img/structure/B8697773.png)



![8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B8697806.png)




![6,7-Dihydro-5H-cyclopent[d]imidazo[2,1-b]thiazole-3-methanol](/img/structure/B8697853.png)

